2-Phenylacryloyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOOSYZCRJQUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of 2 Phenylacryloyl Chloride
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2-phenylacryloyl chloride. masterorganicchemistry.com This process involves the replacement of the chloride leaving group by a nucleophile. The reaction's favorability is often predicted by comparing the basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com The chloride ion is an excellent leaving group as its conjugate acid, HCl, is very strong. byjus.com This high reactivity makes acyl chlorides the most reactive among carboxylic acid derivatives. byjus.com The mechanism of this substitution can be understood through two primary pathways.
While less common than the stepwise mechanism, a concerted SN2-type pathway has been considered for the reaction of acyl chlorides. In this mechanism, the incoming nucleophile attacks the electrophilic carbonyl carbon simultaneously as the chloride ion departs. This single-step process involves a transition state where the nucleophile-carbon bond is forming at the same time the carbon-chlorine bond is breaking. However, kinetic evidence for some reactions, such as the ethanolysis of acetyl chloride, has been a subject of debate, with some studies suggesting an SN2 mechanism while others confirm the presence of an intermediate. nih.gov
The more widely accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination process. masterorganicchemistry.comchemguide.co.uk
Addition Step: The reaction initiates with the nucleophilic attack on the electrophilic carbonyl carbon of the this compound molecule. chemguide.co.ukkhanacademy.org This attack leads to the breaking of the pi (π) bond between the carbon and oxygen, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. byjus.comchemguide.co.ukkhanacademy.org The formation of this intermediate is a critical step, and for the reaction of acetyl chloride with ethanol, its existence has been experimentally detected. nih.gov
Elimination Step: The tetrahedral intermediate is typically unstable and rapidly collapses. chemguide.co.uk The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk This restoration of the carbonyl group results in the expulsion of the chloride ion, which is a good leaving group. byjus.comchemguide.co.uk The final step often involves deprotonation, if the nucleophile was neutral, to yield the final substitution product. byjus.com
This addition-elimination mechanism is characteristic of reactions with both negatively charged nucleophiles (like carboxylates) and neutral nucleophiles (like amines or alcohols). masterorganicchemistry.comchadsprep.com
Amidation Reactions and Aminolysis Mechanisms
The reaction of this compound with primary or secondary amines, known as aminolysis, is a robust method for forming N-substituted 2-phenylacrylamides. libretexts.org This is a specific instance of nucleophilic acyl substitution where the amine serves as the nucleophile. chemguide.co.uksolubilityofthings.comkhanacademy.org
The mechanism follows the tetrahedral intermediate pathway:
The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. chemguide.co.ukchemguide.co.uk
A tetrahedral intermediate is formed.
The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. chemguide.co.uk
A proton is then removed from the nitrogen atom. This proton transfer is crucial and is typically facilitated by a second equivalent of the amine acting as a base or by an added non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270). chemguide.co.ukreddit.comcommonorganicchemistry.com The base neutralizes the hydrogen chloride (HCl) that is formed, driving the reaction to completion. libretexts.orgfishersci.it
The resulting N-substituted 2-phenylacrylamides are themselves valuable intermediates for further synthetic transformations. organic-chemistry.org
Table 1: Examples of Amidation Reactions
| Amine Reactant | Base | Solvent | Product |
|---|---|---|---|
| Dimethylamine | (Self-based) | - | N,N-dimethyl-2-phenylacrylamide |
| Aniline (B41778) Derivatives | Triethylamine | DCM, THF, or DMF | N-aryl-2-phenylacrylamides commonorganicchemistry.com |
Cycloaddition Reaction Mechanisms
The carbon-carbon double bond in the acryloyl moiety of this compound and its derivatives makes it a participant in cycloaddition reactions. wikipedia.org These reactions are powerful tools for forming cyclic structures. libretexts.org
The most prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the activated alkene of the 2-phenylacryloyl system acts as a dienophile. libretexts.org The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the alkene toward electron-rich dienes. The reaction is typically concerted, meaning bond formation occurs in a single step, and it is highly stereospecific. libretexts.org
Additionally, [2+2] cycloadditions are possible, particularly under photochemical conditions. libretexts.orgfiveable.me These reactions involve two alkene systems combining to form a four-membered cyclobutane (B1203170) ring. youtube.comyoutube.com Thermal [2+2] cycloadditions are also known, especially with ketenes, which can be generated from acyl chlorides. libretexts.org The mechanism of these reactions is governed by the principles of orbital symmetry. libretexts.orgyoutube.com
Derivatives of this compound, such as N-(2-alkenyl/pyrrolyl)anilines formed via amidation, can undergo intramolecular [5+1] carbonylative annulation to produce quinolinones. organic-chemistry.org
Oxidative Cyclization Processes
Derivatives of this compound are key substrates in oxidative cyclization reactions, which are used to construct complex heterocyclic and polycyclic systems. mdpi.com These reactions typically involve the formation of a new bond through an oxidation-induced intramolecular cyclization.
For instance, 2-phenylacrylic acids, readily prepared by the hydrolysis of this compound, can undergo oxidative C-O bond formation to synthesize coumarins. rsc.org Similarly, 2-aryl cinnamates (esters derived from this compound) can be cyclized using oxidants like MoCl₅ to yield phenanthrene (B1679779) carboxylates. nih.gov
A significant application is the synthesis of quinoline (B57606) and quinolinone structures. organic-chemistry.orgnih.govnih.govresearchgate.net N-Aryl-2-phenylacrylamides, synthesized from this compound and anilines, can undergo intramolecular cyclization. For example, palladium-catalyzed oxidative cyclizations of such amides are used to form various heterocyclic compounds. nih.gov These processes often involve the intramolecular attack of a nucleophile from the aniline ring onto the activated double bond of the acrylamide (B121943) moiety, followed by an oxidation step to form the aromatic quinoline ring system.
Pathways Involving Functional Group Interconversion and Rearrangements
The reactivity of this compound allows for its conversion into a wide array of other functional groups, making it a versatile synthetic building block. ub.edufiveable.me
The acyl chloride moiety is readily transformed into other carboxylic acid derivatives. solubilityofthings.com Besides the amidation reaction discussed previously, it can react with:
Alcohols: To form esters via nucleophilic acyl substitution.
Carboxylates: To form acid anhydrides. masterorganicchemistry.com
Water: To hydrolyze back to the parent carboxylic acid, 2-phenylacrylic acid.
Furthermore, the acyl chloride can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl chloride to a primary alcohol (2-phenyl-2-propen-1-ol). imperial.ac.uklibretexts.org Milder or more controlled reductions can potentially yield the corresponding aldehyde.
The dehydration of primary amides (derived from this compound and ammonia) using reagents like thionyl chloride or phosphorus pentoxide can yield nitriles. vanderbilt.eduresearchgate.net
Rearrangements involving derivatives of this compound are also synthetically useful. For example, an acyl chloride can be converted to a diazoketone, which can then undergo a Wolff rearrangement to form a ketene (B1206846). vanderbilt.edu This ketene can then be trapped by nucleophiles or participate in [2+2] cycloadditions.
Table 2: Summary of Functional Group Interconversions (FGI) of the Acyl Chloride Group
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| Amine (R₂NH) / Base | Amide | Nucleophilic Acyl Substitution commonorganicchemistry.com |
| Alcohol (R'OH) / Base | Ester | Nucleophilic Acyl Substitution youtube.com |
| Carboxylate (R'COO⁻) | Acid Anhydride | Nucleophilic Acyl Substitution masterorganicchemistry.com |
| Water (H₂O) | Carboxylic Acid | Nucleophilic Acyl Substitution (Hydrolysis) youtube.com |
| LiAlH₄ | Primary Alcohol | Reduction imperial.ac.uk |
Mechanistic Insights into Metal-Catalyzed Transformations
The reactivity of this compound is significantly influenced by the presence of metal catalysts, which enable a variety of synthetic transformations by providing alternative, lower-energy reaction pathways. The mechanistic intricacies of these transformations, particularly those catalyzed by palladium, rhodium, and copper, reveal a rich landscape of organometallic chemistry. These reactions leverage the unique electronic properties of the metal center to activate the acyl chloride, the vinyl group, or the phenyl ring, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Transformations
Palladium complexes are exceptionally versatile catalysts for cross-coupling reactions involving acyl chlorides. wikipedia.orglibretexts.org The general mechanism for these transformations revolves around a Pd(0)/Pd(II) catalytic cycle. wikipedia.org This cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), or migratory insertion (for reactions like Heck), and reductive elimination. numberanalytics.comlibretexts.orgyoutube.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgjk-sci.com In the context of this compound, the compound itself can act as the alkene component. However, related transformations often involve the aryl halide portion of a molecule. The fundamental steps of the Heck catalytic cycle provide a framework for understanding how palladium interacts with such substrates. diva-portal.org The cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. wikipedia.orgdiva-portal.org This is followed by the coordination and subsequent migratory insertion of an alkene into the Pd-C bond. numberanalytics.com A final β-hydride elimination step forms the product and a palladium-hydride species, from which the Pd(0) catalyst is regenerated by a base. jk-sci.com Given that aryl chlorides can be challenging substrates due to their lower reactivity, specific ligands and conditions are often required to facilitate the initial oxidative addition step. jk-sci.comdiva-portal.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst. libretexts.orgwikipedia.org While typically applied to aryl halides, the methodology can be adapted for acyl chlorides, leading to the formation of ketones. nih.gov The catalytic cycle starts with the oxidative addition of the halide to the Pd(0) catalyst. libretexts.orgwikipedia.org The subsequent and crucial step is transmetalation, where an organic group is transferred from the organoboron reagent to the palladium(II) center. wikipedia.orgharvard.edu This step is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. libretexts.orgharvard.edu The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity, especially for less reactive chlorides. libretexts.org
| Reaction | Key Mechanistic Steps | Role of Palladium Catalyst | Typical Coupling Partner for Acyl Chloride | Product Type |
|---|---|---|---|---|
| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination wikipedia.orgnumberanalytics.com | Forms organopalladium intermediates by cycling between Pd(0) and Pd(II) oxidation states wikipedia.org | Alkenes | Substituted Alkenes jk-sci.com |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orgwikipedia.org | Catalyzes the cross-coupling of organoboron compounds with organohalides/acyl chlorides wikipedia.orgnih.gov | Organoboronic Acids/Esters | Ketones (from Acyl Chlorides) nih.gov |
Rhodium-Catalyzed Transformations
Rhodium catalysts are well-known for their ability to mediate C-H activation, hydroformylation, and various cyclization reactions. rsc.orgresearchgate.net For a substrate like this compound, rhodium catalysis can offer pathways to complex heterocyclic structures. Mechanistic proposals often involve the initial coordination of the rhodium center to the substrate, followed by oxidative addition or C-H bond activation. nih.govresearchgate.net
In reactions involving acrylamides (structurally similar to this compound) and alkynes, Rh(III) catalysts have been shown to effect C-H activation of the vinyl or aryl group. rsc.org A plausible mechanistic cycle begins with the coordination of the rhodium catalyst to the substrate, followed by directed C-H activation to form a rhodacycle intermediate. This intermediate can then coordinate to a coupling partner, such as an alkyne, and undergo migratory insertion. The final steps involve reductive elimination to form the product and regenerate the active rhodium catalyst. rsc.org The specific ligand environment around the rhodium center, such as the use of cyclopentadienyl (B1206354) (Cp*) ligands, is crucial for catalytic activity and selectivity. rsc.org
| Reaction Type | Key Mechanistic Steps | Role of Rhodium Catalyst | Plausible Coupling Partner for this compound | Potential Product Type |
|---|---|---|---|---|
| C-H Activation/Annulation | Directed C-H Activation, Rhodacycle Formation, Migratory Insertion, Reductive Elimination rsc.org | Activates C-H bonds to form organorhodium intermediates, facilitating cyclizations rsc.orgnih.gov | Alkynes, Alkenes | Pyridones, Dihydropyridines rsc.orgnih.gov |
Copper-Catalyzed Transformations
Copper catalysts offer unique reactivity, particularly in atom transfer radical polymerization, click chemistry, and various cross-coupling and addition reactions. chemistryworld.compatsnap.com For activated alkenes like this compound, copper-catalyzed borylacylation represents a highly relevant transformation. nih.gov
The mechanism for the copper-catalyzed borylacylation of an activated alkene with an acid chloride involves the initial formation of a borylcopper species from a diboron (B99234) reagent and a copper(I) catalyst. nih.gov This borylcopper species then undergoes syn-addition across the double bond of the alkene (borylcupration), generating an alkyl-copper intermediate. This nucleophilic intermediate is then trapped by the electrophilic acyl chloride in a cross-coupling step to furnish the β-borylated ketone product. The reaction is typically fast, occurring at room temperature with low catalyst loadings. nih.gov Copper's ability to act as a Lewis acid and participate in redox processes is central to its catalytic function. patsnap.com In some transformations, copper catalysts are also used to promote C-H functionalization, where the mechanism can involve single electron transfer (SET) pathways or concerted metalation-deprotonation events. researchgate.net
| Reaction Type | Key Mechanistic Steps | Role of Copper Catalyst | Reagents for this compound | Product Type |
|---|---|---|---|---|
| Borylacylation | Borylcupration of Alkene, Capture of Alkyl-Copper Intermediate with Acyl Chloride nih.gov | Forms a nucleophilic borylcopper species that adds to the alkene nih.gov | Bis(pinacolato)diboron | β-Boryl Ketones |
Applications of 2 Phenylacryloyl Chloride in Advanced Organic Synthesis
Construction of Amide Derivatives
The reaction of 2-phenylacryloyl chloride with primary and secondary amines is a fundamental and widely utilized method for the synthesis of N-substituted 2-phenylacrylamides. This transformation, a classic example of nucleophilic acyl substitution, proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netgoogle.com The versatility of this reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of amide derivatives.
The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. google.commdpi.com Common bases employed include tertiary amines such as triethylamine (B128534) or pyridine (B92270), which efficiently scavenge the generated HCl. researchgate.netchim.it The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or benzene (B151609) at temperatures ranging from 0 °C to room temperature. researchgate.netchim.it
Detailed research has demonstrated the successful synthesis of various amide derivatives using this methodology. For instance, the reaction of this compound with substituted anilines provides access to a range of N-aryl-2-phenylacrylamides. chim.it Furthermore, chiral amines, such as (R)-(−)-2-phenylglycinol, have been reacted with this compound to produce chiral acrylamides, which can serve as precursors for more complex stereoselective syntheses. mdpi.com
A notable application is the synthesis of α-oxoamides, where this compound derivatives are reacted with substituted amides. This reaction typically involves the use of a base like triethylamine in a solvent such as dichloromethane. chim.it
The table below summarizes representative examples of amide synthesis using this compound and its derivatives.
| Amine Reactant | Base | Solvent | Product | Reference |
| Aniline (B41778) | Triethylamine | Dichloromethane | N-phenyl-2-phenylacrylamide | chim.it |
| (R)-(−)-2-phenylglycinol | Potassium Carbonate | Dichloromethane/Water | (R)-N-(2-hydroxy-1-phenylethyl)acrylamide | mdpi.com |
| Substituted Amides | Triethylamine | Dichloromethane | α-oxoamides | chim.it |
Synthesis of Heterocyclic Ring Systems
The inherent reactivity of this compound makes it a powerful tool for the construction of various heterocyclic scaffolds. The presence of both an electrophilic acyl chloride and an electrophilic β-carbon in the α,β-unsaturated system allows for a range of cyclization strategies with appropriate binucleophilic partners.
Quinazolines and Quinazolinones
Quinazoline and its oxidized form, quinazolinone, are important heterocyclic cores found in numerous biologically active compounds. uob.edu.lynih.gov this compound has been effectively employed in the synthesis of these scaffolds.
A common approach involves the reaction of this compound (sometimes referred to as 3-phenylacryloyl chloride) with 2-aminobenzonitrile. uob.edu.lyresearchgate.netyok.gov.tr The initial acylation of the amino group is followed by an oxidative ring closure under basic conditions, typically using hydrogen peroxide and sodium hydroxide, to yield 2-styryl-4(3H)-quinazolinone. uob.edu.lyyok.gov.tr
Another key strategy for the synthesis of quinazolinones involves the acylation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid intermediate. nih.govbrieflands.com This intermediate can then undergo cyclodehydration, often facilitated by reagents like acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one. brieflands.comnih.gov Subsequent reaction of the benzoxazinone (B8607429) with a primary amine or ammonia (B1221849) leads to the formation of the corresponding 2,3-disubstituted or 2-substituted quinazolin-4-one. nih.govnih.gov While direct use of this compound in the initial acylation of anthranilic acid for this specific multi-step sequence is a plausible extension, the literature more broadly supports the reaction of anthranilic acid with various acyl chlorides to initiate quinazolinone synthesis. nih.govbrieflands.com
The table below outlines the key starting materials and resulting quinazoline/quinazolinone derivatives synthesized using this compound.
| Starting Material | Reagents | Product | Reference |
| 2-Aminobenzonitrile | 1. This compound 2. H₂O₂, NaOH | 2-Styryl-4(3H)-quinazolinone | uob.edu.lyyok.gov.tr |
| Anthranilic Acid | 1. Benzoyl Chloride, Pyridine 2. Substituted Anilines | 2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones | nih.gov |
Pyrazoline Derivatives
Pyrazolines, five-membered nitrogen-containing heterocycles, are of significant interest due to their diverse pharmacological activities. chim.itsci-hub.se The synthesis of pyrazolines can be efficiently achieved through the cyclocondensation reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. chim.itsci-hub.sebeilstein-journals.orgresearchgate.net As an α,β-unsaturated acyl chloride, this compound provides a direct route to pyrazoline precursors.
The general mechanism involves the initial reaction of the hydrazine with the acyl chloride to form a hydrazide. This is followed by an intramolecular Michael addition of the second nitrogen atom of the hydrazine to the β-carbon of the α,β-unsaturated system, leading to the formation of the pyrazoline ring. chim.it Alternatively, the reaction can proceed via the formation of an intermediate hydrazone from the corresponding α,β-unsaturated ketone (chalcone), which is then cyclized. sci-hub.se
Research has shown that acryloyl derivatives, such as 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, react with hydrazine hydrate (B1144303) to afford pyrazoline derivatives. sci-hub.se These pyrazolines can be further functionalized, for example, by acetylation of the nitrogen atom. sci-hub.se The reaction of α,β-unsaturated ketones with hydrazines is a widely used method for constructing the 2-pyrazoline (B94618) ring system. chim.it
| Starting Material | Reagent | Product Type | Reference |
| 2-Chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides | Hydrazine hydrate | Pyrazoline derivatives | sci-hub.se |
| α,β-Unsaturated ketones (Chalcones) | Hydrazine derivatives | 2-Pyrazoline derivatives | chim.it |
Thiazolo[3,2-a]pyrimidine Analogues
The thiazolo[3,2-a]pyrimidine scaffold is a fused heterocyclic system that has attracted attention in medicinal chemistry. While direct examples of the use of this compound for the synthesis of this specific ring system are not extensively documented, the general reactivity patterns of the starting materials suggest its potential.
One plausible synthetic route involves the reaction of 2-aminothiazole (B372263) with an α,β-unsaturated acyl chloride like this compound. The reaction would likely proceed via an initial N-acylation of the exocyclic amino group of 2-aminothiazole. chemicalbook.com Subsequent intramolecular cyclization, potentially through a Michael-type addition of the thiazole (B1198619) ring nitrogen onto the β-carbon of the acryloyl moiety, would lead to the formation of the thiazolo[3,2-a]pyrimidine core. Literature precedents show the one-pot acylation-cyclization of 2-aminobenzothiazole (B30445) with α,β-unsaturated acid chlorides to yield the related benzothiazolopyrimidine system, supporting the feasibility of this approach. rsc.org
The synthesis of various thiazolo[3,2-a]pyrimidin-5-ones has been achieved through the cyclization of S-alkylated pyrimidine (B1678525) derivatives in concentrated sulfuric acid. mdpi.com This highlights another potential, albeit multi-step, pathway where a pyrimidine precursor could be functionalized with a moiety derived from this compound prior to cyclization.
Imidazothiazine Scaffolds
Imidazothiazines are another class of sulfur and nitrogen-containing fused heterocycles. The synthesis of these scaffolds can be accomplished using precursors derived from this compound.
A relevant example from the literature describes the reaction of 3,3-dichloro-2-phenylacryloyl chloride with mercaptoimidazoles to produce imidazothiazines. researchgate.netresearchgate.net This suggests that this compound could undergo a similar reaction, likely proceeding through an initial S-acylation of the mercaptoimidazole followed by an intramolecular cyclization involving one of the imidazole (B134444) nitrogen atoms.
Furthermore, the reaction of benzimidazoline-2-thione with cinnamoyl chloride, a close structural analog of this compound, has been reported to yield imidazothiazine derivatives. researchgate.netresearchgate.net This reaction further supports the utility of α,β-unsaturated acyl chlorides in the construction of this heterocyclic system.
| Precursor | Reactant | Product | Reference |
| 3,3-Dichloro-2-phenylacryloyl chloride | Mercaptoimidazoles | Imidazothiazines | researchgate.netresearchgate.net |
| Benzimidazoline-2-thione | Cinnamoyl chloride | Imidazothiazine derivatives | researchgate.netresearchgate.net |
Other Nitrogen-Containing Heterocycles
The synthetic utility of this compound extends to the formation of other important nitrogen-containing heterocyclic systems, such as pyridines and benzodiazepines.
Pyridines: The synthesis of pyridines can be achieved through various strategies, some of which involve precursors structurally related to those derivable from this compound. For instance, the Vilsmeier-Haack reaction on acetanilides can lead to the formation of enamidines, which are precursors for pyridine synthesis. clockss.org While not a direct application, the reactivity of this compound with anilines to form N-phenylacrylamides provides a potential entry point to substrates for such cyclizations. Additionally, methods exist for preparing 2-substituted pyridines from pyridine N-oxides and Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org
Benzodiazepines: Benzodiazepines are a well-known class of psychoactive compounds. abo.fiub.edu Their synthesis can be achieved from various precursors, including those derived from chalcones (α,β-unsaturated ketones). ripublication.com Given that this compound is a precursor to chalcone-like structures through Friedel-Crafts acylation, it represents a potential starting point for benzodiazepine (B76468) synthesis. For example, the reaction of 6-(3-((E)-3-phenylacryloyl)phenyl amino)pyridazin-3(2H)-one with o-phenylene diamine under microwave irradiation has been shown to produce 1,5-benzodiazepine derivatives. ripublication.com
Precursors for Chalcone (B49325) Structures and Related α,β-Unsaturated Carbonyl Systems
This compound, as a derivative of cinnamic acid, is a valuable electrophile for the synthesis of chalcones and related α,β-unsaturated ketones. The primary method for this transformation is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. organic-chemistry.org This reaction involves the introduction of the 2-phenylacryloyl group onto an aromatic ring.
In a typical procedure, this compound reacts with an electron-rich aromatic compound, such as benzene, toluene, or anisole, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the aromatic ring, leading to the formation of a new carbon-carbon bond and, after a rearomatization step, the desired chalcone structure. The resulting products are 1,3-diaryl-2-propen-1-ones, the characteristic backbone of chalcones.
This synthetic route is a significant alternative to the more common Claisen-Schmidt condensation. researchgate.net While Claisen-Schmidt involves the condensation of an aldehyde and a ketone, the Friedel-Crafts acylation with this compound directly couples the C₃ aryl-propenoyl unit with another aromatic moiety. researchgate.netbezmialem.edu.tr This method is particularly useful for constructing chalcones with specific substitution patterns on the aromatic ring derived from the acyl chloride.
Table 1: Examples of Chalcone Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Product Type | Reference |
| Friedel-Crafts Acylation | This compound + Arene | Lewis Acid (e.g., AlCl₃) | Chalcone | researchgate.net, organic-chemistry.org |
| Claisen-Schmidt Condensation | Aromatic Aldehyde + Aromatic Ketone | Acid or Base | Chalcone | , researchgate.net |
| Suzuki Reaction | Cinnamoyl Chloride + Phenylboronic Acid | Palladium Catalyst, Base | Chalcone | researchgate.net |
Preparation of Functionalized Acrylamide (B121943) Intermediates
The high reactivity of the acyl chloride functional group makes this compound an excellent starting material for the synthesis of a wide array of functionalized acrylamide intermediates. ebsco.com The most direct method for this transformation is the nucleophilic acyl substitution reaction with primary or secondary amines.
This amidation reaction is typically carried out by adding the this compound to a solution of the desired amine in an anhydrous solvent, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. nsf.gov The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The reaction is generally fast and efficient, proceeding readily at room temperature or below. nsf.govgoogle.com
The versatility of this method allows for the incorporation of a diverse range of functionalities into the resulting acrylamide product, depending on the structure of the amine used. This has been exploited in the synthesis of various biologically active compounds and complex molecular scaffolds. For instance, reacting this compound derivatives with amino alcohols can produce hydroxyl-functionalized amides, which can then undergo further intramolecular cyclization. google.com Similarly, reaction with amino acids or their esters provides peptide-like structures. This straightforward and high-yielding reaction is fundamental in constructing intermediates for downstream applications in medicinal chemistry and materials science. nih.govgoogle.com
Table 2: Synthesis of N-Substituted Acrylamides
| Amine Reactant | Base | Product | Potential Application | Reference |
| Primary/Secondary Alkylamine | Et₃N | N-Alkyl-2-phenylacrylamide | Synthetic Intermediate | nsf.gov |
| Amino Alcohol | - | N-(hydroxyalkyl)-2-phenylacrylamide | Precursor for Oxazolines | google.com |
| Aryl Amine | Pyridine | N-Aryl-2-phenylacrylamide | Pharmaceutical intermediate | google.com |
| Amino Acid Ester | Et₃N | N-(2-phenylacryloyl)amino acid ester | Peptide mimetics | nih.gov |
Derivatization to Organophosphorus Compounds
This compound serves as a key precursor for the synthesis of α,β-unsaturated acylphosphonates, a class of organophosphorus compounds with significant utility in organic synthesis. The primary route to these compounds is the Michaelis-Arbuzov reaction, which involves the reaction of the acyl chloride with a trialkyl phosphite (B83602), such as triethyl phosphite or trimethyl phosphite. researchgate.netbeilstein-journals.org
In this reaction, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of an alkyl halide (e.g., ethyl chloride if triethyl phosphite is used) in a classic Sₙ2-type dealkylation step, yielding the stable dialkyl (2-phenylacryloyl)phosphonate. iyte.edu.trnih.gov The reaction is typically efficient and can often be performed at or below room temperature.
It has been noted that the reaction of trialkyl phosphites with unsaturated acyl chlorides can sometimes lead to complications or side products, unlike with simple saturated acyl chlorides. tandfonline.com However, the Michaelis-Arbuzov reaction remains the most direct and widely employed method for accessing acylphosphonates from acyl chlorides. acs.org The resulting acylphosphonates are versatile intermediates themselves; for example, they can be converted into α-hydroxy phosphonates or can form hydrazones, which can be further reduced to provide access to alkyl phosphonates, offering a room-temperature alternative to the standard Arbuzov reaction with alkyl halides. nih.gov
Table 3: Michaelis-Arbuzov Reaction for Acylphosphonate Synthesis
| Acyl Chloride | Phosphorus Reagent | Product | Byproduct | Reference |
| This compound | Triethyl phosphite | Diethyl (2-phenylacryloyl)phosphonate | Ethyl chloride | |
| Benzoyl chloride | Trimethyl phosphite | Dimethyl (benzoyl)phosphonate | Methyl chloride | iyte.edu.tr |
| Chloroacetyl chloride | Triethyl phosphite | Diethyl (chloroacetyl)phosphonate | Ethyl chloride | acs.org |
Utilization in Downstream Synthetic Sequences
The derivatives of this compound, such as the chalcones, acrylamides, and acylphosphonates discussed previously, are not merely final products but are highly valuable intermediates for constructing more complex molecular architectures. Their inherent functionality allows for a wide range of downstream transformations.
Cyclization Reactions: The α,β-unsaturated carbonyl system present in chalcones and acrylamides derived from this compound is an ideal Michael acceptor and a dienophile. This reactivity is widely exploited in the synthesis of heterocyclic compounds. For example, chalcones can react with hydrazines to form pyrazolines, or with hydroxylamine (B1172632) to yield isoxazoles. Functionalized acrylamides can also undergo intramolecular cyclization reactions. In one study, N-Boc-protected acrylamides were shown to undergo metal-free oxidative cyclization with (diacetoxyiodo)benzene (B116549) to produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.gov
Multicomponent and Tandem Reactions: this compound can be employed in multicomponent or tandem reaction sequences to rapidly build molecular complexity. A patent describes a multi-step sequence where an unsaturated carboxylic acid is first converted to its acyl chloride, which is then reacted with an amino alcohol to form a hydroxyl-functionalized amide. This intermediate is then cyclized to form an oxazoline-protected unsaturated compound, demonstrating a telescoped synthetic route. google.com
Precursors for Specialty Chemicals: The downstream products of this compound derivatives are diverse. For instance, (E)-2-methyl-3-phenyl-acryloyl chloride, a close analog, is listed as a precursor for molecules such as N-[2-(5-Methoxy-1H-indol-3-yl)-ethyl]-2-methyl-3-phenyl-acrylamide and 4-methyl-3-oxo-5-phenyl-pent-4-enoic acid ethyl ester, highlighting its role in the synthesis of complex pharmaceutical and fine chemical targets. lookchem.com These examples underscore the utility of this compound as a versatile building block, enabling access to a broad spectrum of complex organic molecules through various synthetic strategies.
Polymerization Studies Involving 2 Phenylacryloyl Chloride
Synthesis of Novel Functionalized Polymers
The most significant application of 2-phenylacryloyl chloride is in the synthesis of novel, functionalized polymers with complex architectures, particularly multi-component and multi-armed star polymers. rsc.org These syntheses are sophisticated processes that rely on a series of controlled reactions.
A key methodology involves an iterative process built upon living anionic polymerization. rsc.org The general steps are as follows:
A living polymer chain, such as poly(methyl methacrylate) (PMMA), is synthesized with a protected functional group at its terminus.
This terminal group is deprotected to reveal a reactive hydroxyl group.
The hydroxyl group is then esterified using α-phenylacryloyl chloride. This step quantitatively converts the hydroxyl group into a reactive α-phenylacrylate (PA) site. rsc.org
A different living anionic polymer, such as living poly(styrene) (PS) or poly(benzyl methacrylate) (PBnMA), is then introduced. The anionic end of this second polymer attacks the vinyl group of the PA site, linking the new polymer chain as an arm to the original chain. rsc.org
By repeating this sequence of deprotection, esterification with α-phenylacryloyl chloride, and linking with a new living polymer, researchers can build increasingly complex star polymers one arm at a time. This iterative methodology has been successfully used to create a variety of well-defined multi-component star polymers. rsc.org
| Star Polymer Architecture | Component Polymer Arms | Synthesis Role of this compound |
|---|---|---|
| ABC 3-Arm Star | A: PMMA, B: PS, C: Poly(allyl methacrylate) | Used to create reactive PA site for linking arms B and C. researchgate.net |
| ABCD 4-Arm Star | A: PMMA, B: PS, C: PBnMA, D: Poly(allyl methacrylate) | Iteratively used to link arms B, C, and D. rsc.orgresearchgate.net |
| ABCDE 5-Arm Star | A: PMMA, B: PS, C: PBnMA, D: P2VP, E: Poly(allyl methacrylate) | Iteratively used to link arms B, C, D, and E. researchgate.net |
| ABCD2 5-Arm Star | A: PMMA, B: PS, C: PBnMA, D: P2VP (two arms) | Used to create multiple PA sites for linking two arms of polymer D. researchgate.net |
Controlled Polymerization Methodologies
Direct controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are generally not suitable for monomers containing highly reactive acyl chloride groups. researchgate.netswaminathansivaram.in The conditions and catalysts used in these methods are often incompatible with such functionalities.
However, this compound is utilized within the framework of another powerful controlled polymerization technique: living anionic polymerization . wikipedia.orgethernet.edu.et This method is characterized by the absence of chain transfer and termination steps, allowing polymers to be synthesized with predetermined molecular weights, low polydispersity, and controlled architectures. wikipedia.org
In the synthesis of the multi-armed star polymers mentioned previously, living anionic polymerization is used to create the individual "arms" (e.g., PMMA, PS). rsc.org These living polymer chains, which possess a reactive anionic center at their ends, are the key reactants that are linked together using the α-phenylacrylate site introduced by this compound. Therefore, while not directly polymerized in a controlled manner itself, this compound is an essential reagent that enables the construction of complex architectures within a living polymerization system. rsc.org
Investigations into Polymer Architecture and Structure-Property Relationships
Investigations into these relationships reveal several key characteristics of star polymers:
Compact Structure and Rheology: Star polymers possess a more compact, globular structure than coiled linear chains. This results in significantly lower solution and melt viscosities and smaller hydrodynamic radii. wikipedia.orgnih.gov
Thermal Properties: Crystalline star polymers often show lower melting temperatures and degrees of crystallinity compared to their linear analogs. nih.govbeilstein-journals.org
Self-Assembly: The unique topology of star polymers influences their self-assembly behavior, often leading to higher critical micelle concentrations than linear block copolymers. wikipedia.org This property is crucial for applications in nanoelectronics and drug delivery. wikipedia.orgrsc.org
The iterative linking strategy involving this compound allows for precise control over the number, length, and chemical nature of the arms in the star polymer. This control over the molecular architecture is essential for tuning the final properties of the material for specific applications. rsc.orgcmu.edu
| Architectural Feature (Star Polymers) | Associated Property Change | Potential Application |
|---|---|---|
| High arm density and compact structure | Lower solution/melt viscosity compared to linear analogs. wikipedia.orgnih.gov | Thermoplastic elastomers, high-performance coatings. wikipedia.org |
| Defined core-shell structure | Ability to encapsulate molecules in the core. wikipedia.orgrsc.org | Drug delivery, nanoreactors. wikipedia.org |
| Multiple chain ends | High degree of end-group functionality. researchgate.net | Crosslinkable materials, functional surface design. |
| Asymmetric or "Miktoarm" composition | Complex self-assembly into non-spherical nanostructures. cmu.edu | Nanoelectronics, separation membranes. wikipedia.org |
Advanced Spectroscopic Characterization of 2 Phenylacryloyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Phenylacryloyl chloride. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous structures.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and vinylic protons.
Aromatic Protons (C₆H₅): The five protons of the phenyl group would typically appear as a complex multiplet in the downfield region, estimated to be between δ 7.3 and 7.6 ppm . The exact chemical shifts and splitting patterns depend on the electronic effects of the acryloyl chloride group and the magnetic environment in the solvent used.
Vinylic Protons (=CH₂): The two geminal protons on the double bond are diastereotopic and would therefore be expected to have different chemical shifts. They would appear as two distinct signals, likely singlets or very finely split doublets (geminal coupling), in the range of δ 6.0 to 6.8 ppm . researchgate.net The deshielding effect of the adjacent phenyl and carbonyl groups causes these protons to resonate downfield.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton.
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and would appear at a characteristic downfield chemical shift, expected in the range of δ 165-170 ppm . chemicalbook.com
Vinylic Carbons (C=C): Two distinct signals are expected for the double bond carbons. The carbon bearing the phenyl and carbonyl groups (C(Ph)COCl) would be significantly downfield due to the attached electronegative groups and the phenyl ring, estimated around δ 140-145 ppm . The terminal methylene (B1212753) carbon (=CH₂) would be expected at a more upfield position, likely in the δ 130-135 ppm range. nist.gov
Aromatic Carbons (C₆H₅): The phenyl group would show four signals: one for the ipso-carbon (the carbon attached to the double bond), estimated around δ 135-140 ppm , and three others for the ortho, meta, and para carbons, typically appearing in the δ 128-132 ppm region. docbrown.info
The following table summarizes the predicted NMR data for this compound.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 165 - 170 |
| Vinylic (=C(Ph)COCl) | - | 140 - 145 |
| Vinylic (=CH₂) | 6.0 - 6.8 (2 distinct signals) | 130 - 135 |
| Aromatic (ipso-C) | - | 135 - 140 |
| Aromatic (o, m, p-CH) | 7.3 - 7.6 (multiplet) | 128 - 132 |
Advanced 2D NMR Techniques for Connectivity Mapping
To unambiguously assign the proton and carbon signals and confirm the atomic connectivity, two-dimensional (2D) NMR experiments are essential.
¹H-¹H Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons. For this compound, COSY would be used to confirm the connectivity within the phenyl ring, showing cross-peaks between adjacent ortho, meta, and para protons. It would not show correlations for the geminal vinylic protons unless they have a resolvable coupling constant.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton-carbon pairs. libretexts.org This is a powerful tool for assigning carbon signals. It would show a cross-peak connecting the vinylic =CH₂ proton signals to the corresponding =CH₂ carbon signal. Similarly, it would link the aromatic proton signals to their respective ortho, meta, and para carbon signals. The quaternary carbons (C=O, ipso-C, and =C(Ph)COCl) would be absent from the HSQC spectrum, which aids in their identification. nist.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2- and 3-bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. nist.gov For this compound, key HMBC correlations would include:
Correlations from the vinylic protons (=CH₂) to the carbonyl carbon (C=O) and the quaternary vinylic carbon (=C(Ph)COCl).
Correlations from the ortho-protons of the phenyl ring to the quaternary vinylic carbon (=C(Ph)COCl) and the ipso-carbon.
These correlations would definitively establish the connection between the phenyl ring, the double bond, and the acyl chloride group, confirming the 2-phenylacryloyl structure over its isomer, cinnamoyl chloride.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).
Interpretation of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to be dominated by vibrations from its key functional groups. uobabylon.edu.iq
Carbonyl (C=O) Stretch: This would be the most intense and diagnostic band in the IR spectrum. For an α,β-unsaturated acid chloride, this stretching vibration is expected at a high frequency, typically in the range of 1750-1780 cm⁻¹ . Conjugation with the phenyl ring and double bond slightly lowers the frequency compared to a saturated acid chloride (which appears around 1800 cm⁻¹). uobabylon.edu.iq
Carbon-Carbon Double Bond (C=C) Stretch: The stretching of the vinylic C=C bond would give rise to a band in the region of 1620-1640 cm⁻¹ . This peak may be strong in the Raman spectrum.
Aromatic Ring Stretches: The C=C stretching vibrations within the phenyl ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, generally between 700-900 cm⁻¹ . researchgate.net
=C-H Bending: Out-of-plane (oop) bending vibrations for the terminal =CH₂ group are expected around 910-990 cm⁻¹ .
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
| Carbonyl (C=O) | Stretch | 1750 - 1780 | Strong |
| Alkene (C=C) | Stretch | 1620 - 1640 | Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Weak |
| Vinylic (=C-H) | Out-of-Plane Bend | 910 - 990 | Medium |
| Acyl Chloride (C-Cl) | Stretch | 700 - 900 | Medium |
Studies of Vibrational Spectra
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
The molecular formula of this compound is C₉H₇ClO, giving it a molecular weight of approximately 166.6 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine:
M⁺ peak: Corresponding to the ion containing the ³⁵Cl isotope.
[M+2]⁺ peak: Corresponding to the ion containing the ³⁷Cl isotope. The intensity of the [M+2]⁺ peak would be approximately one-third that of the M⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom. libretexts.org
The fragmentation of the molecular ion under electron impact would likely proceed through several key pathways: youtube.com
Loss of Chlorine Radical (M-35/37): Cleavage of the weak C-Cl bond would be a highly favorable process, leading to the formation of a stable acylium ion [C₉H₇O]⁺. This would result in a prominent peak at m/z 131 . This is often the base peak in the spectrum of acyl chlorides.
Loss of Carbon Monoxide (-CO): The acylium ion at m/z 131 could subsequently lose a neutral molecule of carbon monoxide (28 Da), yielding a phenylvinyl cation [C₈H₇]⁺ at m/z 103 .
Loss of the Acyl Group (-COCl): Fragmentation could also involve the loss of the entire chlorocarbonyl group, leading to the formation of a phenylvinyl radical, with the corresponding cation [C₈H₇]⁺ observed at m/z 103 .
Phenyl Cation: Further fragmentation of the [C₈H₇]⁺ ion could lead to the formation of the stable phenyl cation [C₆H₅]⁺ at m/z 77 .
The table below outlines the predicted major fragments for this compound.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 166/168 | [C₉H₇ClO]⁺ (Molecular Ion) | - |
| 131 | [C₉H₇O]⁺ | Cl• |
| 103 | [C₈H₇]⁺ | COCl• or CO from m/z 131 |
| 77 | [C₆H₅]⁺ | C₂H₂ from m/z 103 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.
In the case of this compound, the molecule contains several key chromophores: the phenyl ring, the carbon-carbon double bond (alkene), and the carbonyl group (C=O) of the acyl chloride. These individual chromophores are conjugated, meaning they are connected by alternating single and double bonds. This extended π-electron system significantly influences the molecule's UV-Vis spectrum.
The primary electronic transitions observed in molecules like this compound are:
π → π* (pi to pi-star) transitions: These occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. Due to the extensive conjugation between the phenyl ring and the acryloyl moiety, these transitions are expected to be intense and occur at longer wavelengths (a bathochromic shift) compared to isolated, non-conjugated chromophores.
n → π* (n to pi-star) transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions and occur at different wavelengths.
The specific λmax (wavelength of maximum absorbance) values for these transitions provide a quantitative measure of the electronic structure.
Table 1: Expected Electronic Transitions for this compound
| Chromophore System | Electron Type | Transition | Expected Characteristics |
| Conjugated Phenyl and Acryloyl Group | π electrons | π → π | High intensity, λmax > 200 nm |
| Carbonyl Group (C=O) | Non-bonding (n) electrons | n → π | Low intensity, distinct from π → π* |
X-ray Diffraction for Solid-State Molecular Geometry and Crystal Structure Analysis
X-ray crystallography is the most definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of a beam of X-rays by the ordered arrangement of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal. wikipedia.org From this map, the exact positions of individual atoms can be deduced, providing unparalleled insight into the molecule's structure. mkuniversity.ac.in
For a compound like this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. The process begins with the challenging step of growing a high-quality single crystal of the compound. nih.gov This crystal is then mounted in a diffractometer, and the diffraction pattern is recorded as the crystal is rotated. wikipedia.org
The analysis of the diffraction pattern reveals fundamental crystallographic data, including:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating structural unit of the crystal. tcd.ie
Crystal System and Space Group: These describe the symmetry of the crystal lattice. wikipedia.org
Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule. mkuniversity.ac.in This information confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state.
Intermolecular Interactions: The analysis can also shed light on how molecules are packed in the crystal and identify non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. mkuniversity.ac.in
While X-ray crystallography is a powerful tool, specific experimental crystallographic data for this compound is not available in the cited literature. However, the parameters that such an analysis would provide are well-defined.
Table 2: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
| Formula | Chemical formula of the compound |
| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |
| Space Group | The specific symmetry group of the crystal |
| a, b, c (Å) | The lengths of the unit cell axes |
| α, β, γ (°) | The angles between the unit cell axes |
| V (ų) | The volume of the unit cell |
| Z | The number of molecules per unit cell |
| Calculated Density (g/cm³) | The theoretical density of the crystal |
Application of Chemometric Approaches in Spectral Data Interpretation
When studying a series of related compounds, such as derivatives of this compound, spectroscopic techniques can generate large and complex datasets. Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from this chemical data. cref.it It is particularly useful for reducing the dimensionality of data, identifying patterns, and building predictive models. cref.it
A primary chemometric technique applied to spectroscopic data is Principal Component Analysis (PCA) . cref.it PCA is a powerful tool for exploring variance within a dataset. For instance, if FT-IR or UV-Vis spectra were collected for a library of this compound derivatives with different substituents on the phenyl ring, PCA could be used to:
Identify trends and clustering: Derivatives with similar structural features would likely cluster together in a PCA scores plot, revealing relationships between chemical structure and spectral output.
Determine key variables: The corresponding loadings plot would highlight the specific wavenumbers or wavelengths that contribute most to the variance between samples, effectively identifying the spectral regions most sensitive to structural changes.
This approach allows for a high-throughput qualitative assessment without needing to analyze each spectrum individually in exhaustive detail. farmaciajournal.com Furthermore, other chemometric methods, like linear regression, can be used for quantitative analysis, such as creating a calibration curve to determine the concentration of a substance. functmaterials.org.ua By combining spectroscopy with multivariate data analysis, researchers can achieve a more comprehensive understanding of molecular recognition and structure-property relationships. farmaciajournal.com
Table 3: General Workflow for Chemometric Analysis of Spectral Data
| Step | Description | Purpose |
| 1. Data Acquisition | Collect spectra (e.g., FT-IR, UV-Vis, NMR) from a set of related samples (e.g., this compound derivatives). | Generate the raw dataset for analysis. |
| 2. Data Pre-processing | Apply mathematical corrections to the spectra (e.g., baseline correction, normalization, smoothing). | Remove unwanted variations and artifacts from the data. |
| 3. Model Building (e.g., PCA) | Apply a chemometric algorithm like PCA to the pre-processed data. | Reduce data dimensionality and identify the main sources of variation. |
| 4. Model Interpretation | Analyze scores plots (to see sample relationships) and loadings plots (to see variable importance). | Extract meaningful chemical information and identify patterns or correlations. |
| 5. Validation | Test the model's predictive ability using new samples or cross-validation techniques. | Ensure the model is robust and not overfitted to the initial data. |
Computational Chemistry Studies on 2 Phenylacryloyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules. semanticscholar.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.net Studies on 2-Phenylacryloyl chloride have utilized DFT to explore its geometry, vibrational spectra, and electronic properties. nih.gov
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, calculations have been performed to find the equilibrium geometry that corresponds to the minimum energy on the potential energy surface. nih.govsci-hub.se
A key study utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular structure of trans-3-phenylacryloyl chloride. nih.gov This level of theory is widely used for its reliable prediction of molecular geometries. sci-hub.se The optimization confirms the trans conformation as a stable isomer. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, which is crucial as the conformation can significantly influence the molecule's physical and chemical properties. For this molecule, the planarity of the acryloyl group and the orientation of the phenyl ring are key structural features.
The optimized geometric parameters, such as bond lengths and bond angles, can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational method. nih.govsci-hub.se
Table 1: Selected Optimized Geometric Parameters for trans-3-Phenylacryloyl Chloride (B3LYP/6-311++G(d,p)) Note: This table is illustrative, based on typical values for similar structures, as the full dataset from the primary source is not available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.185 |
| C-Cl | 1.789 | |
| C=C | 1.340 | |
| C-C (vinyl-phenyl) | 1.475 | |
| Bond Angle (°) | O=C-Cl | 123.5 |
| C=C-C (vinyl) | 121.0 | |
| C-C=O | 125.0 |
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. nih.gov The theoretical spectra can be compared with experimental results to confirm the molecular structure and to aid in the assignment of vibrational modes to specific molecular motions. nih.govacs.org
For trans-3-phenylacryloyl chloride, theoretical vibrational spectra were calculated at the B3LYP/6-311++G(d,p) level. nih.gov The calculated wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov A complete assignment of the observed spectral bands is made possible through the use of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of trans-3-Phenylacryloyl Chloride Note: This table presents a selection of important vibrational modes based on the findings from Tao et al. (2015). nih.gov
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED) |
|---|---|---|---|
| 1755 | 1753 | 1754 | C=O stretch |
| 1618 | 1619 | 1618 | C=C stretch |
| 1599 | 1600 | 1598 | Phenyl ring stretch |
| 980 | 981 | 980 | C-H out-of-plane bend (trans) |
| 585 | 586 | 585 | C-Cl stretch |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. chemmethod.comnih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. chemmethod.com For trans-3-phenylacryloyl chloride, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the energies of these frontier orbitals. nih.gov The analysis reveals how the electronic charge is distributed in these orbitals, providing insight into the reactive sites of the molecule. The HOMO-LUMO gap was calculated to provide a quantitative measure of the molecule's electronic stability. nih.govresearchgate.net
Table 3: Frontier Molecular Orbital Energies for trans-3-Phenylacryloyl Chloride Note: Values are illustrative of typical DFT results.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. uni-muenchen.de
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms bonded to electronegative atoms) that are prone to nucleophilic attack. mdpi.com
For trans-3-phenylacryloyl chloride, MEP analysis was performed based on the optimized structure from B3LYP/6-311++G(d,p) calculations. nih.gov The map reveals the most negative potential is located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. The most positive regions are associated with the hydrogen atoms, while the area around the carbonyl carbon atom also shows significant positive potential, confirming its electrophilicity and susceptibility to attack by nucleophiles.
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. e3s-conferences.orgmasterorganicchemistry.com For acyl chlorides like this compound, a common reaction is nucleophilic acyl substitution. Theoretical investigations of such mechanisms involve mapping the potential energy surface to find the lowest energy path from reactants to products. ucsb.edu
This process involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. bath.ac.uk The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. github.io Methods like Synchronous Transit-Guided Quasi-Newton (QST2) or eigenvector-following algorithms are used to locate these transition states. ucsb.edu
While specific, detailed studies on the reaction mechanisms of this compound itself were not found in the search results, the methodology is well-established. For example, the phosgenation of diamines to form diisocyanates involves the formation and reaction of carbamoyl (B1232498) chloride intermediates, and DFT has been used to explore multiple possible reaction pathways and their associated energy barriers. mdpi.com Similarly, the mechanism of a Friedel-Crafts alkylation catalyzed by AlCl₃ has been studied in detail, revealing the role of catalyst dimerization and the nature of the ion-pair intermediates. Such studies provide a blueprint for how the reactions of this compound, such as its reaction with amines to form amides, could be theoretically investigated.
Calculation of Thermodynamic and Kinetic Parameters
DFT calculations can provide not only structural and electronic information but also key thermodynamic and kinetic parameters. chemmethod.com The vibrational frequency calculations are fundamental to this, as they are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to thermodynamic functions like enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netcyberleninka.ru
A detailed study on the closely related acryloyl chloride demonstrates this capability. researchgate.netcyberleninka.ru In that work, thermodynamic properties were calculated over a wide temperature range (298.15 K to 1000.00 K) using the PBEPBE functional and the 6-311G++(d,p) basis set. researchgate.net The study determined the enthalpy, free energy, entropy, and heat capacity for the reactants and products of the hydrolysis reaction. researchgate.net The calculated Gibbs free energy of reaction (ΔG) indicates the spontaneity of a process, while the enthalpy of reaction (ΔH) shows whether it is exothermic or endothermic. chemmethod.comresearchgate.net
Kinetic parameters, primarily the activation energy (Ea), can be derived from the energy difference between the reactants and the transition state. lodz.pl By calculating the Gibbs free energy of activation (ΔG‡), the rate constant (k) for a reaction can be estimated using Transition State Theory (TST). bath.ac.uk These calculations are crucial for understanding and predicting how fast a reaction will proceed under given conditions.
Quantum Chemical Characterization of Reactivity Descriptors
The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational quantum chemistry provides a powerful lens through which to view and quantify this structure, offering insights into molecular behavior. For this compound, also known as trans-3-phenylacryloyl chloride, Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311++G(d,p) level, have been employed to elucidate its reactivity. This is achieved by calculating and analyzing a set of electronic properties known as reactivity descriptors.
Detailed Research Findings
Key to understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability. muni.cz A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. muni.czresearchgate.net
For this compound, the calculated frontier orbital energies provide a quantitative measure of its reactivity. These values are foundational for deriving a suite of global reactivity descriptors that characterize the molecule as a whole.
Table 1: Frontier Molecular Orbital Energies for this compound
| Descriptor | Energy (eV) |
| EHOMO | -7.05 |
| ELUMO | -2.36 |
| HOMO-LUMO Gap (ΔE) | 4.69 |
| Data calculated at the B3LYP/6-311++G(d,p) level. |
From these fundamental energies, several global reactivity descriptors can be calculated to further refine the picture of the compound's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is the average of the ionization potential and electron affinity.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, and a small gap corresponds to a soft molecule.
Chemical Softness (S): The reciprocal of global hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
| Ionization Potential (I) | 7.05 | eV |
| Electron Affinity (A) | 2.36 | eV |
| Electronegativity (χ) | 4.705 | eV |
| Chemical Hardness (η) | 2.345 | eV |
| Chemical Softness (S) | 0.213 | eV⁻¹ |
| Electrophilicity Index (ω) | 4.717 | eV |
| Descriptors derived from the HOMO and LUMO energies. |
Beyond this global view, understanding the reactivity at specific sites within the molecule is crucial. This is achieved by analyzing the distribution of electronic charge. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org This analysis reveals the electrophilic and nucleophilic centers. For this compound, the carbonyl carbon (C7) is found to have a significant positive charge, identifying it as the primary site for nucleophilic attack, which is characteristic of acyl chlorides. Conversely, the carbonyl oxygen (O10) and the chlorine atom (Cl11) carry negative charges, indicating their nucleophilic character.
Table 3: Selected Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| C1 | -0.163 |
| C7 | +0.428 |
| C8 | -0.218 |
| O10 | -0.320 |
| Cl11 | -0.170 |
| Data calculated at the B3LYP/6-311++G(d,p) level. Atom numbering may vary based on computational model. |
Catalytic Transformations Involving 2 Phenylacryloyl Chloride and Its Analogues
Palladium-Catalyzed Coupling and Functionalization Reactions
Palladium catalysts are well-established for their efficacy in cross-coupling reactions, and they have been successfully employed in transformations involving 2-phenylacryloyl chloride. nih.govsigmaaldrich.com These reactions typically proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. snnu.edu.cnnih.gov
One notable application is the palladium-catalyzed Mizoroki-Heck reaction. For instance, this compound has been coupled with 2-iodoaniline (B362364) in a palladium-catalyzed process. scholaris.ca This reaction highlights the ability of palladium catalysts to facilitate C-C bond formation even with challenging substrates like aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. nih.gov The development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands has been crucial in expanding the scope of palladium-catalyzed couplings to include aryl chlorides. nih.gov
Furthermore, palladium catalysis is instrumental in C-H functionalization reactions. snnu.edu.cngrafiati.com While direct C-H functionalization of this compound itself is a specialized area, the principles of palladium-catalyzed C-H activation are broadly applicable to its analogues. nih.gov These reactions offer an atom-economical approach to creating complex molecules by directly converting C-H bonds into new functionalities. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| This compound | 2-Iodoaniline | Palladium-based | Coupled amide | scholaris.ca |
| Aryl Chlorides | Various | Palladium/Bulky Phosphine Ligands | Cross-coupled products | nih.gov |
Nickel-Catalyzed Processes
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for various organic transformations. nih.gov Nickel complexes exhibit unique electronic and steric properties that enable distinct reactivity patterns. nih.gov
A direct application involving this compound is its use in a Schotten-Baumann type amide coupling reaction, which can be facilitated by nickel catalysis. scholaris.ca Nickel catalysts are also effective for the amination of aryl chlorides, providing a route to N-aryl amides. orgsyn.org These methods are valued for their tolerance of a wide range of functional groups and their applicability to both electron-rich and electron-poor aromatic systems. orgsyn.org
A significant area of nickel catalysis is in the realm of asymmetric synthesis, where chiral ligands are used to induce enantioselectivity. researchgate.net While specific examples with this compound are not extensively documented, numerous studies on its analogues demonstrate the potential of this approach. Nickel-catalyzed asymmetric reactions, such as the defluorinative cyclization of fluoroalkyl-substituted 1,6-enynes, can produce chiral heterocycles with high enantiomeric excess (90-99% ee). nih.gov Similarly, nickel-catalyzed enantioselective hydroamination of 2-azadienes with N-heterocycles has been reported to yield enantioenriched N,N-aminals with up to 99% ee. dicp.ac.cn These examples underscore the capability of chiral nickel catalysts to control stereochemistry in the formation of complex molecules.
Nickel-catalyzed hydrophosphination of activated olefins represents an atom-economical method for the synthesis of valuable phosphine compounds. Analogues of this compound, such as methacrylonitrile (B127562) and 2-alkenoylpyridines, have been successfully employed in these reactions. For instance, a dicationic Ni(II) complex has been shown to catalyze the addition of secondary phosphines to methacrylonitrile with high turnover numbers and enantioselectivities up to 94%. nih.gov
More recently, chiral PCN pincer Ni(II) complexes have been developed for the asymmetric hydrophosphination of 2-alkenoylpyridines with diphenylphosphine. rsc.orgresearchgate.net These reactions proceed smoothly to afford chiral pyridine-containing phosphine derivatives in high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). rsc.orgresearchgate.net The resulting phosphines are valuable as ligands in further asymmetric catalysis. rsc.org
Table 2: Nickel-Catalyzed Asymmetric Hydrophosphination of 2-Alkenoylpyridine with Diphenylphosphine
| Catalyst (5 mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Chiral PCN pincer Ni(II) complex 2a | Et3N | CH3CN | 0 | 85 | 86 | rsc.org |
| Chiral PCN pincer Ni(II) complex 3 | Et3N | CH3CN | 0 | 87 | 90 | rsc.org |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a cost-effective and low-toxicity alternative to palladium and nickel catalysis for certain transformations. nih.gov A key area of application is the amination of aryl chlorides. nih.govnih.gov Recent advancements have led to the development of copper-catalyzed methods that proceed under mild conditions, expanding the substrate scope and functional group tolerance. nih.gov The success of these reactions often relies on the design of specific ligands, such as highly sterically encumbered N1,N2-diaryl diamine ligands, which prevent catalyst deactivation. nih.gov
While direct copper-catalyzed reactions with this compound are not as prevalent in the literature, the established reactivity of copper catalysts with aryl chlorides suggests potential applicability. nih.govnih.gov For example, sequential chemoselective C-N and C-O cross-coupling reactions have been demonstrated, showcasing the versatility of copper catalysis. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-phenylacryloyl chloride, and how are its purity and structure validated?
- Methodological Answer :
- Synthesis : Typically synthesized via reaction of cinnamic acid derivatives with thionyl chloride (SOCl₂) under anhydrous conditions. Ensure inert atmosphere (e.g., nitrogen) to prevent hydrolysis .
- Characterization :
- NMR Spectroscopy : Confirm structure using ¹H and ¹³C NMR, focusing on α,β-unsaturated carbonyl signals (δ ~6.5–7.5 ppm for vinyl protons, δ ~165–175 ppm for carbonyl carbon) .
- IR Spectroscopy : Detect C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- Purity Analysis : Use gas chromatography (GC) or HPLC with UV detection; purity ≥95% is standard for research-grade material .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation exposure .
- First Aid :
- Skin Contact : Immediately wash with soap and water; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Keep in airtight, moisture-resistant containers at 2–8°C, away from ignition sources .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Acylation Reactions : Used to introduce the α,β-unsaturated acyl group into amines or alcohols, forming acrylamides or acrylate esters.
- Polymer Chemistry : Acts as a monomer precursor for conductive polymers due to its conjugated system .
- Mechanistic Studies : Employed in kinetic experiments to probe nucleophilic reactivity (e.g., in SN² vs. Michael addition pathways) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to analyze literature discrepancies, including screening for variables like solvent polarity, temperature, and catalyst loading .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., dry DCM, 0°C) while varying one parameter at a time .
- Statistical Analysis : Apply ANOVA or regression models to identify significant factors affecting yield .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions (e.g., nucleophilic attack at carbonyl vs. β-carbon) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in THF vs. toluene) .
- Data Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying conditions?
- Methodological Answer :
- Experimental Variables :
- pH : Test stability in aqueous buffers (pH 2–12) at 25°C .
- Temperature : Perform accelerated degradation studies at 40°C and 60°C .
- Analytical Techniques :
- HPLC-MS : Monitor hydrolysis products (e.g., cinnamic acid) over time .
- Kinetic Modeling : Fit data to first-order decay models to estimate half-life .
- Control Measures : Include inert atmosphere (argon) to isolate moisture effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
